2-Thiazolidinethione, 4-(1-methylethyl)-3-(1-oxopropyl)-, (4R)-

Description

Chemical Identity and Nomenclature

Systematic IUPAC Nomenclature and CAS Registry Number

The compound is systematically named 1-[4-(1-methylethyl)-2-thioxo-1,3-thiazolidin-3-yl]propan-1-one under IUPAC conventions. This designation reflects its structural features:

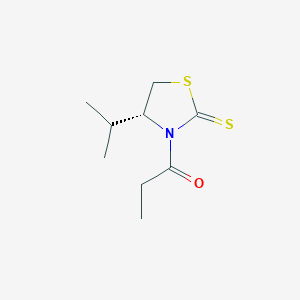

- Thiazolidine ring : A five-membered heterocycle containing nitrogen (N) and sulfur (S).

- Substituents :

- 4-(1-Methylethyl) : An isopropyl group attached to the nitrogen-bearing carbon (position 4).

- 3-(1-Oxopropyl) : An acetyl group (propan-1-one) bonded to the adjacent carbon (position 3).

- Thione group : A sulfur atom double-bonded to carbon at position 2.

The compound’s CAS Registry Number is 121929-87-1 , confirming its identity in chemical databases.

Molecular Formula and Weight Analysis

The molecular formula of the compound is C₈H₁₃NOS₂ , derived from the following components:

| Component | Contribution to Formula |

|---|---|

| Thiazolidine core | C₃H₅NS |

| Isopropyl group | C₃H₇ |

| Acetyl group | C₃H₃O |

Total :

- Carbon (C) : 3 (core) + 3 (isopropyl) + 3 (acetyl) = 8

- Hydrogen (H) : 5 (core) + 7 (isopropyl) + 3 (acetyl) = 15

- Nitrogen (N) : 1 (core) |

- Sulfur (S) : 2 (core) |

- Oxygen (O) : 1 (acetyl) |

The molecular weight is 203.318 g/mol , calculated as:

$$

\text{C}8\text{H}{13}\text{NOS}_2 = (8 \times 12.01) + (13 \times 1.008) + (14.01) + (32.07 \times 2) = 203.318 \, \text{g/mol}

$$

Stereochemical Designation and Absolute Configuration

The (4R) configuration refers to the absolute stereochemistry of the chiral center at position 4 of the thiazolidine ring. Below is a detailed analysis of its assignment using Cahn-Ingold-Prelog (CIP) priority rules:

Assigning Priorities to Substituents

The four substituents around the chiral center (C4) are:

- Isopropyl group (C₃H₇)

- Acetyl group (O=C–CH₃)

- Thiazolidine ring sulfur (S)

- Thiazolidine ring nitrogen (N)

Priority Order :

| Priority | Group | First Atom |

|---|---|---|

| 1 | Thiazolidine sulfur (S) | Sulfur (S) |

| 2 | Thiazolidine nitrogen (N) | Nitrogen (N) |

| 3 | Isopropyl group (C₃H₇) | Carbon (C) |

| 4 | Acetyl group (O=C–CH₃) | Carbon (C) |

Determining the Configuration

- Orient the lowest-priority group (acetyl) away from the viewer.

- Visualize the sequence of the remaining groups (S → N → isopropyl).

- Assign configuration :

- Clockwise arrangement : R configuration.

- Counterclockwise arrangement : S configuration.

For this compound, the sequence is clockwise , confirming the (4R) designation.

Properties

IUPAC Name |

1-[(4R)-4-propan-2-yl-2-sulfanylidene-1,3-thiazolidin-3-yl]propan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H15NOS2/c1-4-8(11)10-7(6(2)3)5-13-9(10)12/h6-7H,4-5H2,1-3H3/t7-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LUMSKZAOAHMEGE-ZETCQYMHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)N1C(CSC1=S)C(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCC(=O)N1[C@@H](CSC1=S)C(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H15NOS2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10461623 | |

| Record name | CTK1D1187 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10461623 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

217.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

487029-68-5 | |

| Record name | CTK1D1187 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10461623 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biological Activity

2-Thiazolidinethione, 4-(1-methylethyl)-3-(1-oxopropyl)-, (4R)- is a sulfur-containing heterocyclic compound notable for its thiazolidinethione structure. This compound has garnered attention in medicinal chemistry due to its potential biological activities. The molecular formula is CHNOS, and it has a molecular weight of approximately 217.36 g/mol .

Biological Activities

The biological activity of 2-Thiazolidinethione and its derivatives has been extensively studied, revealing a spectrum of pharmacological effects. Key areas of research include:

- Antioxidant Properties : Compounds in the thiazolidinethione class have shown significant antioxidant activity, which is crucial for combating oxidative stress in biological systems.

- Anticancer Activity : Some derivatives exhibit cytotoxic effects against various cancer cell lines. For example, studies have indicated that thiazolidine-2-thione derivatives can inhibit cell proliferation in cancerous cells .

- Enzyme Inhibition : A notable aspect of their biological activity is the inhibition of xanthine oxidase (XO), an enzyme involved in uric acid production. For instance, certain derivatives demonstrated IC values as low as 3.56 μmol/L, indicating potent XO inhibitory activity .

Structure-Activity Relationship (SAR)

The structure-activity relationship (SAR) studies have provided insights into how modifications to the thiazolidinethione structure can enhance biological activity. The presence of specific functional groups significantly influences the compound's efficacy against targeted enzymes and cellular mechanisms.

| Compound | Structural Features | IC50 (μmol/L) | Biological Activity |

|---|---|---|---|

| 6k | Phenyl-sulfonamide group | 3.56 | XO inhibitor |

| Thiazolidine-2-thione | Basic thiazolidine structure | 72.15 | General cytotoxicity |

| Allyl HTT | Hydroxythiazolidine modification | Not specified | Antioxidant |

Case Studies

- Cytotoxicity Evaluation : In vitro studies assessed the cytotoxic effects of various thiazolidinethione derivatives on HepG2 and Caco-2 cell lines using MTT assays. Results indicated that derivatives with specific substitutions exhibited enhanced cytotoxic effects compared to the parent compound .

- Xanthine Oxidase Inhibition : A comprehensive study on thiazolidine-2-thione derivatives revealed that modifications such as the addition of sulfonamide groups significantly increased XO inhibition potency. The compound with the strongest activity (6k) was found to be approximately 2.5-fold more potent than allopurinol, a standard treatment for hyperuricemia .

The mechanisms underlying the biological activities of 2-Thiazolidinethione involve:

- Reactive Oxygen Species (ROS) Scavenging : The ability to neutralize ROS contributes to its antioxidant properties.

- Enzyme Interaction : Molecular docking studies suggest that specific moieties within the thiazolidinethione structure can form hydrogen bonds with target enzymes, facilitating inhibition .

Scientific Research Applications

Xanthine Oxidase Inhibition

One of the most significant applications of thiazolidinethione derivatives is their role as xanthine oxidase (XO) inhibitors. XO is an enzyme involved in the metabolism of purines, and its overactivity can lead to hyperuricemia and gout. Recent studies have reported that certain thiazolidine-2-thione derivatives exhibit potent inhibitory effects on XO activity:

- Case Study : In a study evaluating various derivatives, compound 6k demonstrated an IC value of 3.56 μmol/L, making it approximately 2.5 times more effective than allopurinol, a standard treatment for gout . The structure-activity relationship indicated that the presence of a phenyl-sulfonamide group was critical for the inhibitory activity .

Anticancer Activity

Thiazolidinethiones have also been explored for their anticancer properties. Research indicates that these compounds can induce apoptosis in cancer cells through various mechanisms, including the modulation of cell signaling pathways and the generation of reactive oxygen species (ROS).

- Research Findings : Thiazolidine derivatives have been found to exhibit cytotoxic effects against several cancer cell lines, suggesting their potential as therapeutic agents in cancer treatment .

Anti-inflammatory Properties

The anti-inflammatory effects of thiazolidinethiones have been documented in various studies. These compounds can inhibit pro-inflammatory cytokines and enzymes, contributing to their therapeutic potential in treating inflammatory diseases.

Chemical Reactions Analysis

Alkylation Reactions

Thiazolidinethiones undergo alkylation at the sulfur atom under basic conditions. In a representative procedure ( ):

| Reagent | Conditions | Product | Yield |

|---|---|---|---|

| Bromoethane | NaOH, EtOH, 50°C, 5 h | S-ethyl derivative | 72-85% |

| Benzyl bromide | CuI, NaOH, EtOH, 80°C, 16 h | S-benzyl derivative | 68-78% |

The reaction proceeds via nucleophilic substitution, where the thione sulfur attacks the alkyl halide. Steric effects from the 4-isopropyl group may influence regioselectivity.

Acylation Reactions

The nitrogen atom in the thiazolidine ring reacts with acylating agents to form amides or ureas. For example ( ):

| Reagent | Conditions | Product | Yield |

|---|---|---|---|

| Triphosgene | CH₂Cl₂, 0°C → RT, 16 h | 3-carbonyl chloride derivative | 80% |

| Acetyl chloride | Et₃N, CH₂Cl₂, RT, 4 h | N-acetylated analog | 65-75% |

The 3-propanoyl group may undergo further acylation or hydrolysis under acidic/basic conditions.

Cyclization and Heterocycle Formation

Thiazolidinethiones participate in cycloadditions. With maleic anhydride:

| Reagent | Conditions | Product | Yield |

|---|---|---|---|

| Maleic anhydride | Toluene, reflux, 8 h | Thiazolo[3,2-a]pyridinone derivative | 60% |

This reaction exploits the thiocarbonyl group’s electrophilicity.

Metal Complexation

The sulfur-rich structure facilitates coordination with transition metals. With Cu(I):

| Reagent | Conditions | Product | Application |

|---|---|---|---|

| CuI | EtOH, 60°C, 16 h | Cu(I)-thiazolidinethione complex | Catalysis ( ) |

The complex exhibits enhanced stability in cross-coupling reactions.

Oxidation and Reduction

-

Reduction : NaBH₄ reduces the thione to a thiol, though steric hindrance from the isopropyl group may slow kinetics.

Structural and Spectroscopic Data

Key properties of the compound and derivatives ( ):

| Property | Value |

|---|---|

| Molecular Formula | C₉H₁₅NOS₂ |

| Molecular Weight | 217.4 g/mol |

| Melting Point | 88–90°C (carbonyl chloride) |

| IR (ν, cm⁻¹) | 1680 (C=O), 1180 (C=S) |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Thiazolidinethiones and their analogs exhibit diverse physicochemical and biological properties based on substituents and stereochemistry. Below is a detailed comparison with structurally related compounds:

Table 1: Structural and Physicochemical Comparison

Key Findings

Stereochemical Impact : The (4R) configuration of the target compound distinguishes it from the (4S)-configured enantiomer (CAS 102831-92-5). While their physical properties (e.g., melting point, solubility) are identical, their optical rotations are opposite, affecting their utility in stereoselective reactions .

Substituent Effects: Benzyl vs. Isopropyl: The benzyl-substituted analog (CAS 145588-95-0) exhibits higher molar mass (249.33 g/mol) and lipophilicity compared to the isopropyl-substituted target compound. This may enhance its bioavailability in hydrophobic environments .

Synthetic Accessibility: The target compound and its (4S)-enantiomer are synthesized via similar routes involving valinol derivatives, carbon disulfide, and propanoyl chloride . In contrast, benzyl-substituted analogs require additional steps for aromatic group incorporation .

Preparation Methods

General Synthetic Approach

The synthesis of 2-thiazolidinethione derivatives generally proceeds through the cyclization of thiosemicarbazones or related precursors with appropriate electrophilic reagents. The key steps involve:

- Formation of thiosemicarbazone intermediates.

- Cyclization via alkylation or Michael addition reactions.

- Control of stereochemistry at chiral centers, especially at the 4R position.

Preparation of Thiosemicarbazone Precursors

A common starting point is the preparation of 4-phenyl-3-thiosemicarbazones, which are synthesized by the condensation of 4-phenylthiosemicarbazide with aromatic aldehydes under acidic conditions.

| Step | Reaction | Conditions | Yield (%) |

|---|---|---|---|

| 1 | Phenyl isothiocyanate + Hydrazine hydrate → 4-phenylthiosemicarbazide | Ethanol, room temperature | 86% |

| 2 | 4-phenylthiosemicarbazide + Aromatic aldehydes → 4-phenyl-3-thiosemicarbazones | Ethanol, acetic acid catalyst, 85 °C, 1–3 h | 70–93% |

This step yields thiosemicarbazones with good purity, confirmed by characteristic ^1H-NMR signals for the CH=N and NH protons, indicating the E-configuration of the imine bond.

Cyclization to Thiazolidinethione Derivatives

Cyclization Using Ethyl 2-Bromoacetate

The thiosemicarbazones undergo cyclization with ethyl 2-bromoacetate in boiling absolute ethanol with sodium acetate as a base to form thiazolidin-4-one derivatives.

| Parameter | Details |

|---|---|

| Reagents | 4-phenyl-3-thiosemicarbazones + ethyl 2-bromoacetate |

| Solvent | Boiling absolute ethanol |

| Base | Anhydrous sodium acetate (3 equivalents) |

| Reaction time | 1–3 hours |

| Yield range | 68–91% |

The mechanism involves initial S-alkylation of the thiol form of thiosemicarbazide, followed by intramolecular cyclization with loss of ethanol to form the thiazolidinethione ring.

| Compound | Yield (%) | Reaction Time (h) |

|---|---|---|

| 6a | 91 | 1 |

| 6b | 68 | 3 |

| 6c | 82 | 3 |

| 6d | 86 | 2 |

| 6e | 80 | 2 |

| 6f | 89 | 3 |

| 6g | 90 | 3 |

| 6h | 88 | 2 |

The electronic and steric properties of substituents on the thiosemicarbazone influence the cyclization efficiency.

Cyclization Using Diethyl Acetylenedicarboxylate

An alternative cyclization involves the reaction of thiosemicarbazones with diethyl acetylenedicarboxylate in methanol, leading to highly functionalized thiazolidinone derivatives.

| Parameter | Details |

|---|---|

| Reagents | 4-phenyl-3-thiosemicarbazones + diethyl acetylenedicarboxylate |

| Solvent | Methanol |

| Reaction time | 1 hour |

| Yield range | 70–76% |

The sulfur atom exclusively attacks the acetylenic ester, followed by intramolecular cyclization to form the thiazolidinethione ring with Z-configuration confirmed by X-ray crystallography.

| Compound | Yield (%) |

|---|---|

| 8a | 73 |

| 8b | 70 |

| 8c | 76 |

| 8d | 74 |

| 8e | 73 |

| 8f | 75 |

| 8g | 70 |

| 8h | 71 |

Stereochemical Control and Configuration

The absolute configuration at the 4-position (4R) is critical for biological activity and is controlled by:

- Choice of starting materials and chiral auxiliaries.

- Reaction conditions favoring selective formation of stereocenters.

- Use of stereoselective aldol reactions and boron-mediated transformations in complex syntheses related to thiazolidinethione derivatives.

For example, boron-mediated aldol reactions and Evans-Tischenko reductions have been used in related syntheses to establish stereocenters with high selectivity.

Analytical Characterization

The synthesized compounds are characterized by:

- Infrared (IR) spectroscopy: C=O stretching vibrations around 1716–1734 cm⁻¹ confirm the amide and thiazolidinethione groups.

- Nuclear Magnetic Resonance (NMR): ^1H-NMR signals for methylene protons in the thiazolidinethione ring appear as singlets near 3.97–4.10 ppm; imine protons (CH=N) appear between 7.67–8.62 ppm.

- X-ray crystallography: Confirms ring closure and stereochemistry, especially Z- or E-configuration of double bonds in the ring system.

Summary Table of Preparation Methods

| Step | Starting Material | Reagent | Conditions | Product Type | Yield (%) | Notes |

|---|---|---|---|---|---|---|

| 1 | Phenyl isothiocyanate + Hydrazine hydrate | - | Ethanol, RT | 4-phenylthiosemicarbazide | 86 | Precursor synthesis |

| 2 | 4-phenylthiosemicarbazide + Aromatic aldehydes | Acetic acid catalyst | Ethanol, 85 °C, 1–3 h | 4-phenyl-3-thiosemicarbazones | 70–93 | Imine formation |

| 3a | 4-phenyl-3-thiosemicarbazones | Ethyl 2-bromoacetate + NaOAc | Boiling EtOH, 1–3 h | Thiazolidin-4-ones | 68–91 | S-alkylation & cyclization |

| 3b | 4-phenyl-3-thiosemicarbazones | Diethyl acetylenedicarboxylate | Methanol, 1 h | Functionalized thiazolidinones | 70–76 | Michael addition & cyclization |

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing (4R)-configured 2-thiazolidinethione derivatives, and what are the critical reaction parameters?

- Methodology : The compound can be synthesized via cyclocondensation reactions. A typical procedure involves refluxing a thiosemicarbazide derivative with chloroacetic acid and sodium acetate in a DMF/acetic acid mixture. Reaction progress is monitored via TLC, followed by recrystallization (e.g., from chloroform or ethanol) to isolate the product . Key parameters include stoichiometric ratios (e.g., 1:1 thiosemicarbazide to aldehyde), solvent polarity, and reflux duration (2–12 hours).

Q. How is the stereochemical configuration (4R) confirmed experimentally?

- Methodology : X-ray crystallography is the gold standard for absolute stereochemical assignment. For example, analogs like (2Z,5Z)-3-cyclopropyl-5-[(4-methoxyphenyl)methylidene]-thiazolidinone derivatives were structurally resolved using crystallographic data (CCDC deposition codes) . Alternatively, circular dichroism (CD) spectroscopy or NOESY NMR can infer configuration by correlating spatial interactions of substituents.

Q. What analytical techniques are used to determine LogP values for this compound?

- Methodology : Reverse-phase HPLC with a calibrated C18 column and a water/acetonitrile gradient is commonly employed. The retention time is compared to standards with known LogP values. Computational tools (e.g., MarvinSketch) using atom-based contributions can supplement experimental data .

Advanced Research Questions

Q. How can computational methods (e.g., DFT) predict reactivity or binding interactions of this thiazolidinethione derivative?

- Methodology : Density Functional Theory (DFT) calculations optimize the molecular geometry and compute frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites. Molecular docking (e.g., AutoDock Vina) models interactions with biological targets (e.g., DNA or enzymes) by analyzing binding energies and pose stability .

Q. What experimental designs resolve contradictions in reported biological activities (e.g., cytotoxicity vs. antimicrobial efficacy)?

- Methodology : Use factorial design to isolate variables (e.g., cell line specificity, concentration ranges, solvent effects). For example, discrepancies in DNA-binding affinity may arise from varying buffer ionic strengths or intercalation vs. groove-binding mechanisms. Replicate studies under standardized conditions (e.g., MTT assay protocols) and apply statistical tools (ANOVA) to validate reproducibility .

Q. How can multi-variable optimization improve synthetic yield or purity?

- Methodology : Employ response surface methodology (RSM) to model interactions between factors like temperature, catalyst loading, and solvent polarity. For instance, a central composite design could optimize the reflux time (8–14 hours) and piperidine concentration (0.5–1.5 mmol) to maximize yield while minimizing byproducts .

Q. What strategies validate the compound’s metabolic stability in preclinical studies?

- Methodology : Incubate the compound with liver microsomes (human/rodent) and quantify parent compound degradation via LC-MS/MS. Phase I/II metabolites are identified using high-resolution mass spectrometry. Parallel assays with CYP450 inhibitors (e.g., ketoconazole) pinpoint enzymatic pathways involved .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.